molecular formula C14H18BrNO4 B8199265 tert-Butyl (2-(2-bromo-3-formylphenoxy)ethyl)carbamate

tert-Butyl (2-(2-bromo-3-formylphenoxy)ethyl)carbamate

Cat. No.: B8199265
M. Wt: 344.20 g/mol
InChI Key: XPUHVHLCMSCOTD-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-bromo-3-formylphenoxy)ethyl)carbamate: is an organic compound that features a tert-butyl group, a bromo-substituted phenoxy group, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-bromo-3-formylphenoxy)ethyl)carbamate typically involves the reaction of 2-bromo-3-formylphenol with tert-butyl (2-bromoethyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromo group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 2-(2-bromo-3-carboxyphenoxy)ethylcarbamate.

    Reduction: 2-(2-bromo-3-hydroxyphenoxy)ethylcarbamate.

    Substitution: Various substituted phenoxyethylcarbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-bromo-3-formylphenoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromo group can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • tert-Butyl (2-bromophenyl)carbamate
  • tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
  • tert-Butyl bromoacetate

Comparison:

  • tert-Butyl (2-bromophenyl)carbamate: Similar structure but lacks the formyl group, which affects its reactivity and applications.
  • tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate: Contains a fluorine atom, which can influence its electronic properties and biological activity.
  • tert-Butyl bromoacetate: Used as a building block in organic synthesis, but its applications differ due to the absence of the phenoxy and formyl groups.

The uniqueness of tert-Butyl (2-(2-bromo-3-formylphenoxy)ethyl)carbamate lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[2-(2-bromo-3-formylphenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-7-8-19-11-6-4-5-10(9-17)12(11)15/h4-6,9H,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUHVHLCMSCOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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